molecular formula C11H12N2O3 B2940776 Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate CAS No. 801228-39-7

Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B2940776
CAS No.: 801228-39-7
M. Wt: 220.228
InChI Key: YLWSLDLOSJQFTR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate (CAS 1027511-36-9) is a tricyclic heterocyclic compound featuring a fused furo[2,3-b]pyridine core with a methyl ester group at position 2, an amino group at position 3, and methyl substituents at positions 4 and 6. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of M4 positive allosteric modulators (PAMs) targeting neurological disorders . Its structural uniqueness lies in the oxygen-containing furan ring, which distinguishes it from sulfur-containing analogs (thieno[2,3-b]pyridines).

Properties

IUPAC Name

methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-5-4-6(2)13-10-7(5)8(12)9(16-10)11(14)15-3/h4H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWSLDLOSJQFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Core Heterocycle Variations
  • Furo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine: Replacing the oxygen atom in the furo core with sulfur yields thieno[2,3-b]pyridine derivatives (e.g., ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, CAS 52505-56-3).
2.1.2 Ester Group Modifications
Compound Ester Group Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate Methyl C11H12N2O3 236.29 Not reported Not reported
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Ethyl C12H14N2O2S 250.32 393.4 1.32

Data sourced from .

Methyl esters generally exhibit lower molecular weight and higher volatility compared to ethyl esters. However, ethyl esters may offer improved pharmacokinetic profiles due to slower enzymatic hydrolysis .

2.1.3 Functional Group Variations
  • Amino and Methyl Substituents: The 3-amino and 4,6-dimethyl groups are conserved across analogs, facilitating hydrogen bonding and steric interactions critical for biological activity. For example, replacing the amino group with a cyano moiety (e.g., 3-cyano-4,6-dimethylthieno[2,3-b]pyridine derivatives) reduces hydrogen-bond donor capacity, impacting target affinity .

Physical and Chemical Properties

  • Solubility and Stability: Thieno derivatives (e.g., sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) are water-soluble salts used in enzymatic studies, whereas methyl esters (furo and thieno) are lipophilic, favoring blood-brain barrier penetration .
  • Thermal Properties: Ethyl thieno derivatives exhibit higher boiling points (~393°C) compared to furo analogs, attributed to sulfur’s larger atomic radius and increased van der Waals interactions .

Biological Activity

Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, interaction studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and features a furo[2,3-b]pyridine scaffold. This structure is notable for its presence in various bioactive molecules, which suggests potential medicinal properties. The amino and carboxylic acid ester groups enhance its functionalization possibilities, making it a versatile candidate for further research in drug development.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown promising results against various microbial strains.
  • Antioxidant Activity : The compound demonstrates significant radical scavenging capabilities.
  • Anti-inflammatory Effects : Initial assays suggest it may stabilize cell membranes under inflammatory conditions.

These activities position the compound as a candidate for therapeutic applications in treating infections and inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furo[2,3-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of amino and ester groups to enhance biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Interaction studies have focused on:

  • DNA Gyrase B Inhibition : Some derivatives have been noted for their ability to inhibit bacterial DNA gyrase B, an essential enzyme for bacterial replication .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylateContains thieno instead of furoDifferent heterocyclic framework
3-Amino-4,6-dimethylpyridin-2-carboxylic acidLacks furan moietySimpler structure without furan
Methyl 4-amino-5-methylfuro[2,3-b]pyridine-2-carboxylateDifferent positioning of amino groupVariance in amino group position

This comparative analysis highlights the unique structural attributes of this compound that may contribute to its distinct biological activities and chemical reactivity.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms of action. For instance:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL .
  • Antioxidant Properties : Compounds related to the furo-pyridine scaffold showed DPPH scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential .
  • In Vitro Cytotoxicity : Some derivatives were evaluated for cytotoxic effects against various cancer cell lines, showing promising antiproliferative activity that warrants further investigation.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate, and what reaction conditions optimize yield?

The Thorpe–Ziegler cyclization under solid–liquid phase-transfer catalysis (PTC) is a key method, enabling the formation of the fused furopyridine core. Optimal conditions include using ethyl 3-amino precursors with diaryl substituents, KOH as a base, and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst, achieving yields of 65–78% . Alternative routes involve cyclization of nitro-substituted intermediates followed by reduction and deamination, though these may require harsher conditions (e.g., ethanolic sodium ethoxide at reflux) .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR : Distinct signals for the methyl ester (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and amino groups (broad δ ~5.5 ppm) .
  • IR : Carboxylate C=O stretches at ~1730 cm⁻¹ and amino N–H stretches at ~3300 cm⁻¹ .
  • Elemental Analysis : Matches calculated C, H, N, and S content within 0.3% deviation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies arise from variations in substituents (e.g., diaryl vs. alkyl groups) and catalysts. For example, phase-transfer catalysis (PTC) with TBAB improves yields for diaryl derivatives compared to traditional thermal cyclization . Systematic optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (5–10 mol%) is recommended to reconcile conflicting data .

Q. How does the compound’s electronic structure influence its reactivity in functionalization reactions?

The electron-rich furopyridine core directs electrophilic substitution to the 5-position, while the amino group at C3 facilitates nucleophilic reactions (e.g., acylation or sulfonation). Computational studies (DFT) reveal that the HOMO is localized on the furan ring, making it susceptible to electrophilic attack. Experimental data show that bromination at C5 occurs selectively under mild conditions (NBS in DCM) .

Q. What methodologies assess the biological activity of this compound and its derivatives?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like GSK-3β using fluorescence-based kinase assays .
  • Bacterial Growth Studies : Evaluate MIC (minimum inhibitory concentration) via broth microdilution, noting that sulfur-containing analogs disrupt bacterial redox pathways .
  • Cellular Uptake : Radiolabeled derivatives (e.g., ¹⁴C-methyl ester) track intracellular accumulation in mammalian cells .

Q. How do steric and electronic factors affect regioselectivity in derivatization?

Substituents at C4 and C6 (methyl groups) create steric hindrance, favoring reactions at the less hindered C5 position. For example, arylations via Suzuki coupling require bulky palladium ligands (e.g., SPhos) to avoid steric clashes . Electronic effects from the methyl groups also stabilize intermediates during cyclization, as shown by kinetic studies comparing methyl vs. ethyl substituents .

Methodological Considerations

  • Controlled Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .
  • Data Validation : Cross-validate spectral data with computational simulations (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities in peak assignments .
  • Scale-Up Challenges : Phase-transfer catalysis is scalable but requires efficient removal of by-products (e.g., quaternary ammonium salts) via aqueous washes .

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